molecular formula C10H8N2S B379760 2-prop-2-ynylsulfanyl-1H-benzimidazole CAS No. 24786-40-1

2-prop-2-ynylsulfanyl-1H-benzimidazole

Cat. No.: B379760
CAS No.: 24786-40-1
M. Wt: 188.25g/mol
InChI Key: AHRGDOOVNYNGIV-UHFFFAOYSA-N
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Description

2-prop-2-ynylsulfanyl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core with a prop-2-yn-1-ylsulfanyl substituent

Chemical Reactions Analysis

Types of Reactions

2-prop-2-ynylsulfanyl-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-prop-2-ynylsulfanyl-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-prop-2-ynylsulfanyl-1H-benzimidazole is unique due to its specific combination of the benzimidazole core and the prop-2-yn-1-ylsulfanyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

2-Prop-2-ynylsulfanyl-1H-benzimidazole is a member of the benzimidazole class, which has garnered significant attention due to its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from recent studies and presenting data on its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12N2S\text{C}_{12}\text{H}_{12}\text{N}_2\text{S}

This compound features a benzimidazole core with a prop-2-ynylsulfanyl substituent, which is critical for its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro evaluations have shown that this compound possesses broad-spectrum efficacy against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 μg/ml
Escherichia coli62.5 μg/ml
Candida albicans250 μg/ml

These results indicate that the compound is particularly effective against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that this compound can induce apoptosis in various cancer cell lines by inhibiting specific signaling pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects on human lymphoblast cell lines, it was found that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 μM. This suggests its potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its biological effects involves interaction with cellular targets such as enzymes and receptors. It is hypothesized that the compound may inhibit topoisomerases or interfere with DNA replication processes, leading to cytotoxic effects in cancer cells and antimicrobial action against bacteria.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of benzimidazole derivatives is crucial for optimizing their biological activity. Modifications to the propynyl and sulfanyl groups can significantly influence the potency and selectivity of these compounds.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Addition of halogensIncreased antibacterial potency
Alkyl chain lengthEnhanced cytotoxicity
Functional group variationAltered selectivity towards cancer types

Properties

IUPAC Name

2-prop-2-ynylsulfanyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h1,3-6H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRGDOOVNYNGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-prop-2-ynylsulfanyl-1H-benzimidazole
2-prop-2-ynylsulfanyl-1H-benzimidazole
2-prop-2-ynylsulfanyl-1H-benzimidazole
2-prop-2-ynylsulfanyl-1H-benzimidazole
2-prop-2-ynylsulfanyl-1H-benzimidazole
2-prop-2-ynylsulfanyl-1H-benzimidazole

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